Cas no 2137912-41-3 (5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride)

5-Butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride is a specialized organofluorine compound featuring a triazole core with a sulfonyl fluoride moiety. Its unique structure combines a butyl chain and a difluoroethyl group, enhancing its reactivity and stability in synthetic applications. The sulfonyl fluoride group is particularly valuable in click chemistry and covalent binding strategies, offering selective reactivity with nucleophiles. This compound is useful in medicinal chemistry and materials science, where its fluorine-rich structure contributes to improved metabolic stability and binding affinity. Its well-defined reactivity profile makes it a versatile intermediate for constructing complex molecules, particularly in the development of enzyme inhibitors and bioactive probes.
5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride structure
2137912-41-3 structure
Product Name:5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride
CAS No:2137912-41-3
MF:C8H12F3N3O2S
MW:271.259990692139
CID:6507236
PubChem ID:165870326
Update Time:2025-10-29

5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride
    • 2137912-41-3
    • EN300-782862
    • Inchi: 1S/C8H12F3N3O2S/c1-2-3-4-7-12-13-8(17(11,15)16)14(7)5-6(9)10/h6H,2-5H2,1H3
    • InChI Key: UHNMQDMFNSBWDY-UHFFFAOYSA-N
    • SMILES: S(C1=NN=C(CCCC)N1CC(F)F)(=O)(=O)F

Computed Properties

  • Exact Mass: 271.06023229g/mol
  • Monoisotopic Mass: 271.06023229g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 73.2Ų

5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride Pricemore >>

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Additional information on 5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride

Recent Advances in the Study of 5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride (CAS: 2137912-41-3)

The compound 5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride (CAS: 2137912-41-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the role of 5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride as a versatile building block in the development of novel sulfonyl fluoride-based covalent inhibitors. The compound's sulfonyl fluoride moiety is particularly noteworthy, as it enables selective and irreversible binding to target proteins, making it a promising tool for chemical biology and drug discovery. Researchers have successfully employed this compound in the design of covalent inhibitors for various enzymes, including serine hydrolases and proteases.

In a recent publication in the Journal of Medicinal Chemistry, a team of researchers demonstrated the efficient synthesis of 5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride via a multi-step process involving the condensation of butyl hydrazine with difluoroethyl isocyanate, followed by cyclization and sulfonylation. The study reported a high yield of the final product and confirmed its structural integrity through NMR and mass spectrometry. The researchers also explored the compound's reactivity with various nucleophiles, providing valuable insights into its potential applications in covalent inhibitor design.

Another significant development involves the use of 5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride in the development of targeted therapies for inflammatory diseases. A study published in ACS Chemical Biology revealed that derivatives of this compound exhibit potent inhibitory activity against key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The researchers attributed this activity to the compound's ability to form stable covalent adducts with the active-site residues of these enzymes, thereby blocking their catalytic function.

Furthermore, computational studies have provided additional insights into the binding mechanisms of 5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride with its target proteins. Molecular docking and dynamics simulations have revealed that the compound's butyl and difluoroethyl groups contribute to its optimal binding affinity and selectivity. These findings have paved the way for the rational design of more potent and selective covalent inhibitors based on this scaffold.

In conclusion, 5-butyl-4-(2,2-difluoroethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride (CAS: 2137912-41-3) represents a promising chemical tool with diverse applications in medicinal chemistry and chemical biology. Its unique reactivity profile and ability to form covalent bonds with target proteins make it an attractive candidate for the development of novel therapeutics. Future research should focus on optimizing its pharmacokinetic properties and exploring its potential in treating various diseases, including cancer and inflammatory disorders.

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